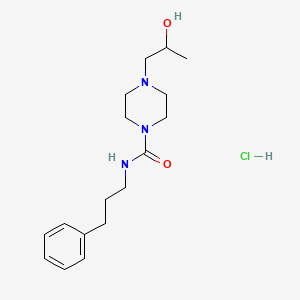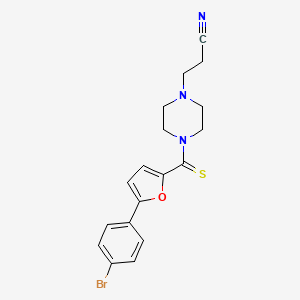
4-(5-Bromo-1,3-thiazol-2-YL)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(5-Bromo-1,3-thiazol-2-YL)piperidine” is a chemical compound with the CAS Number: 1159815-54-9 . It has a molecular weight of 247.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11BrN2S/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and sulfur atoms within the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis of Piperidine-based Derivatives for Anti-arrhythmic Activity
The synthesis of 1,3-thiazole derivatives incorporating the piperidine moiety has demonstrated significant anti-arrhythmic activity. These derivatives were obtained through reactions involving 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide and various compounds to yield 1,3-thiazoles, 1,3,4-thiadiazoles, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. The anti-arrhythmic activity was notably significant among the newly synthesized compounds, showcasing the potential of 4-(5-Bromo-1,3-thiazol-2-yl)piperidine in contributing to cardiovascular disease treatment research (Abdel‐Aziz et al., 2009).
Development of Piperidine-based Compounds with Antimicrobial and Antitumor Effects
Novel thiazolidinone derivatives incorporating the piperidine structure have been synthesized and evaluated for their antimicrobial activity. These compounds, derived from key intermediates containing the piperidine moiety, have shown promise against a range of bacterial and fungal pathogens. Additionally, certain derivatives displayed potent antiproliferative effects on human leukemic cells, underscoring the potential of these compounds in developing new antimicrobial and anticancer therapies (Patel et al., 2012).
Synthesis and Evaluation of Piperidine-based Derivatives as Antitumor Agents
Research into piperidine-based conjugates has revealed their antiproliferative effects on human leukemic cells. The synthesis process involved creating 2, 3 disubstituted 4-thiazolidinone analogues, with some compounds showing potent activity against various cancer cell lines. This work highlights the therapeutic potential of piperidine derivatives in cancer treatment, offering insights into novel antitumor agents (Kumar et al., 2014).
Piperidine Derivatives in Sensor Development
Piperidine-naphthalimide derivatives have been synthesized for their potential as fluorescent pH sensors. These compounds, with specific side chains, demonstrate strong fluorescence quenching and red shift in acidic conditions due to intramolecular hydrogen bonding. Their unique properties suggest applications in developing novel fluorescent sensors for biochemical and medical research (Cui et al., 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit diverse biological activities .
Mode of Action
Some thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to have diverse biological activities, suggesting they may affect multiple pathways .
Result of Action
Some thiazole derivatives have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Propiedades
IUPAC Name |
5-bromo-2-piperidin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCFAWHVWHAWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159815-54-9 |
Source


|
| Record name | 4-(5-bromo-1,3-thiazol-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2952461.png)


![Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride](/img/structure/B2952465.png)



